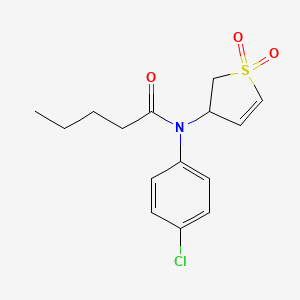
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, commonly known as CPDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDT belongs to the class of amides and contains a chlorophenyl group, a dioxido-2,3-dihydrothiophen-3-yl group, and a pentanamide group.
Aplicaciones Científicas De Investigación
CPDT has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CPDT has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. CPDT has also been studied for its antimicrobial properties and has shown promising results against various bacteria and fungi. In agriculture, CPDT has been studied for its potential use as a herbicide and insecticide. CPDT has also been studied for its applications in material science, specifically for its use in the fabrication of organic electronic devices.
Mecanismo De Acción
The mechanism of action of CPDT is not fully understood. However, studies have suggested that CPDT may act by inhibiting the activity of certain enzymes, leading to cell death in cancer cells. CPDT has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CPDT has been found to have various biochemical and physiological effects. In cancer cells, CPDT has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain proteins involved in cancer development. In bacteria and fungi, CPDT has been found to disrupt the cell membrane, leading to their death. CPDT has also been found to have low toxicity in mammalian cells, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPDT is its versatility in various fields of research. CPDT has shown promising results in medicine, agriculture, and material science, making it a valuable compound for researchers. Another advantage of CPDT is its low toxicity in mammalian cells, making it a safe compound to work with. However, one limitation of CPDT is its limited solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research of CPDT. In medicine, further studies are needed to fully understand the mechanism of action of CPDT and its potential as a drug candidate for the treatment of cancer. In agriculture, further studies are needed to determine the efficacy of CPDT as a herbicide and insecticide. In material science, further studies are needed to explore the potential applications of CPDT in the fabrication of organic electronic devices. Additionally, studies are needed to improve the solubility of CPDT in water, which may increase its efficacy in certain applications.
Métodos De Síntesis
The synthesis of CPDT involves the reaction of 4-chlorobenzoyl chloride with 3-thiophenecarboxylic acid in the presence of triethylamine to form the intermediate 4-chlorobenzoyl-3-thiophenecarboxylic acid. This intermediate is then reacted with pentanoyl chloride in the presence of triethylamine to yield CPDT. The reaction scheme is shown below:
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-2-3-4-15(18)17(13-7-5-12(16)6-8-13)14-9-10-21(19,20)11-14/h5-10,14H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCXVYMPFFQAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2542639.png)
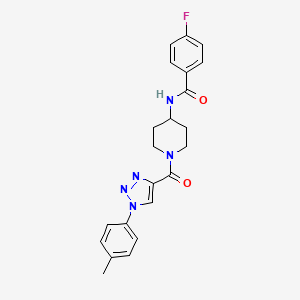
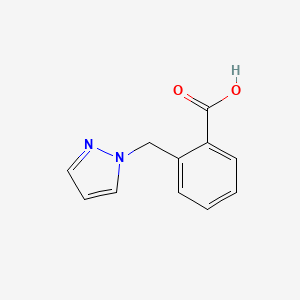
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)

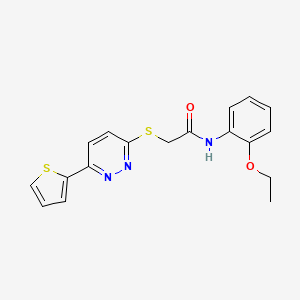
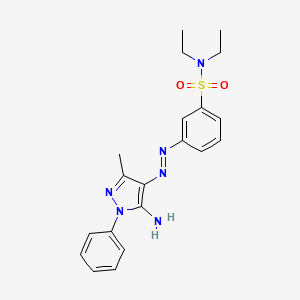
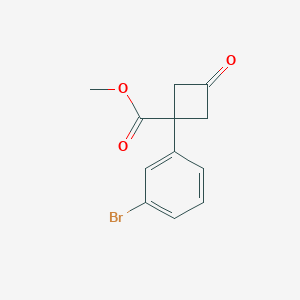
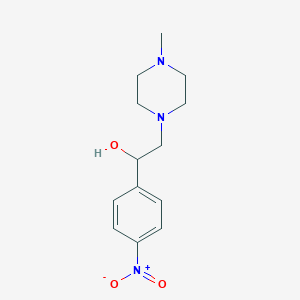
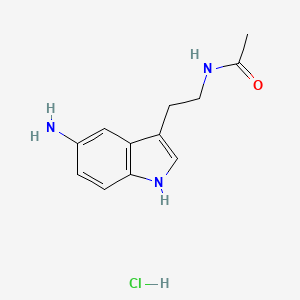
![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2542659.png)
![Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2542660.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)